molecular formula C10H11N3O3 B11884511 5-Nitro-3-propoxy-1H-indazole

5-Nitro-3-propoxy-1H-indazole

Cat. No.: B11884511
M. Wt: 221.21 g/mol
InChI Key: PJYBSPBJYIIJGH-UHFFFAOYSA-N
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Description

5-Nitro-3-propoxy-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a nitro group at the 5-position and a propoxy group at the 3-position of the indazole ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3-propoxy-1H-indazole typically involves the nitration of 3-propoxy-1H-indazole. This can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-Nitro-3-propoxy-1H-indazole can undergo reduction reactions to form amino derivatives.

    Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a catalyst, tin(II) chloride, or iron powder in acidic conditions.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

    Reduction: 5-Amino-3-propoxy-1H-indazole.

    Substitution: Various 3-alkoxy-1H-indazole derivatives.

Scientific Research Applications

Chemistry: 5-Nitro-3-propoxy-1H-indazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the effects of nitro and propoxy groups on biological activity. It may serve as a lead compound for the development of new drugs with potential therapeutic applications.

Medicine: The compound’s potential medicinal properties, such as anti-inflammatory, anticancer, and antimicrobial activities, are of significant interest. Researchers are investigating its use in drug development and as a pharmacological tool.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable building block for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Nitro-3-propoxy-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s biological activity.

Molecular Targets and Pathways:

    Nitric oxide synthase: The compound may inhibit nitric oxide synthase, affecting nitric oxide production and related signaling pathways.

    DNA and proteins: Reactive intermediates formed from the nitro group can interact with DNA and proteins, leading to cytotoxic effects.

Comparison with Similar Compounds

    5-Nitroindazole: Similar in structure but lacks the propoxy group.

    3-Propoxy-1H-indazole: Similar in structure but lacks the nitro group.

    5-Nitro-2-propoxy-1H-indazole: A positional isomer with the propoxy group at the 2-position.

Uniqueness: 5-Nitro-3-propoxy-1H-indazole is unique due to the presence of both the nitro and propoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

5-nitro-3-propoxy-1H-indazole

InChI

InChI=1S/C10H11N3O3/c1-2-5-16-10-8-6-7(13(14)15)3-4-9(8)11-12-10/h3-4,6H,2,5H2,1H3,(H,11,12)

InChI Key

PJYBSPBJYIIJGH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NNC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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